Aldehyde Oxidase‑Mediated Metabolism Is Blocked by the C2‑Methyl Substituent
In human and mouse liver cytosol, the C2‑unsubstituted pyrido[3,4‑d]pyrimidin‑4(3H)‑one scaffold (compounds 2 and 3) exhibits cytosolic clearance >90 μL/min/mg protein due to AO‑mediated oxidation at the C2 position. In contrast, C2‑substituted derivatives (compounds 4, 5, and 6) are completely stable under identical incubation conditions [REFS‑1][REFS‑2]. The 2‑methyl substituent of the target compound mirrors the C2‑alkyl substitution present in compound 6, which was explicitly shown to be metabolically stable. Molecular docking studies into human AO (PDB 4UHW) predict that a C2‑alkyl group creates a steric clash with the molybdenum cofactor, preventing the nucleophilic oxidation that occurs with the unsubstituted scaffold (C2 carbon positioned 3.0 Å from the MoCo oxygen) [REFS‑2].
| Evidence Dimension | Metabolic stability in liver cytosol (AO‑mediated clearance) |
|---|---|
| Target Compound Data | Stable in human and mouse cytosol (C2‑substituted analogue 6: no measurable turnover) |
| Comparator Or Baseline | C2‑unsubstituted scaffold (compound 3): >90 μL/min/mg protein in human cytosol |
| Quantified Difference | >90‑fold reduction in cytosolic clearance |
| Conditions | Human and mouse liver cytosol, 1 μM compound, 37 °C, 30 min incubation; AO activity confirmed by raloxifene inhibition |
Why This Matters
Procurement decisions for in vivo pharmacology or ADME profiling should prioritize the C2‑methyl compound to avoid the high clearance and negligible oral bioavailability that plague the unsubstituted scaffold.
- [1] Hayes, A. et al. Pyrido[3,4‑d]pyrimidin‑4(3H)‑one metabolism mediated by aldehyde oxidase is blocked by C2‑substitution. Xenobiotica 2017, 47, 771–777. View Source
- [2] Ibid. (molecular docking section, Figure 5). View Source
